m-Xylene-d10: A Technical Guide for Researchers and Drug Development Professionals
m-Xylene-d10: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the properties, synthesis, and applications of m-Xylene-d10, with a focus on its role as a stable isotope-labeled internal standard in advanced analytical methodologies.
m-Xylene-d10 (1,3-Dimethylbenzene-d10) is the deuterated analog of m-xylene, an aromatic hydrocarbon. In this isotopologue, all ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. Its primary application lies in its use as a stable isotope-labeled (SIL) internal standard, which is crucial for achieving high accuracy and precision in the quantification of analytes in complex matrices, a common challenge in pharmaceutical and environmental analysis.[1][2]
Core Properties and Chemical Identity
m-Xylene-d10 is a colorless liquid with physical and chemical properties very similar to its non-deuterated counterpart, m-xylene. The key distinction is its increased molecular weight due to the presence of ten deuterium atoms. This mass difference is the fundamental feature exploited in its application as an internal standard in mass spectrometry.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₆D₄(CD₃)₂ | [3] |
| CAS Number | 116601-58-2 | [3] |
| Molecular Weight | 116.23 g/mol | [3] |
| Synonyms | 1,3-Dimethylbenzene-d10, Benzene-1,2,3,5-d4, 4,6-Di(Methyl-d3) | [3] |
| Physical Form | Liquid | [3] |
| Boiling Point | 138-139 °C | [3] |
| Density | 0.95 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.497 | [3] |
| Isotopic Purity | ≥98 atom % D | [3] |
| Chemical Purity | ≥99% (CP) | [3] |
| Flash Point | 25 °C (77 °F) - closed cup | [3] |
Synthesis of m-Xylene-d10
The synthesis of m-Xylene-d10 can be achieved through a modified Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution method is adapted by using deuterated starting materials. The general principle involves the reaction of a deuterated aromatic ring with a deuterated alkylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
This protocol describes a representative method for the synthesis of m-Xylene-d10.
Materials:
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Benzene-d6
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Deuterated methyl chloride (CD₃Cl) or deuterated methyl iodide (CD₃I)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous diethyl ether
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Ice-cold water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus is protected from atmospheric moisture with a drying tube.
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Reactant Addition: The flask is charged with benzene-d6 and cooled in an ice-water bath.
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Catalyst Introduction: Anhydrous aluminum chloride is added to the stirred benzene-d6.
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Alkylation: Deuterated methyl chloride is added dropwise from the dropping funnel to the reaction mixture. The reaction is maintained at a low temperature to control the exothermic reaction.
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Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the formation of the desired product and to minimize the formation of poly-alkylated byproducts.
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Quenching: Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water to decompose the aluminum chloride catalyst.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed by rotary evaporation, and the crude m-Xylene-d10 is purified by distillation.
Application as a Stable Isotope-Labeled Internal Standard
The most significant application of m-Xylene-d10 is as a stable isotope-labeled (SIL) internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). SIL internal standards are considered the gold standard for quantitative analysis because they closely mimic the analyte of interest in terms of chemical and physical behavior during sample preparation and analysis.[1]
The use of a deuterated internal standard like m-Xylene-d10 allows for the correction of variability introduced during various stages of the analytical process, including:
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Sample extraction efficiency: Losses during sample preparation will affect both the analyte and the internal standard to a similar extent.
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Matrix effects: In complex matrices such as plasma, soil, or wastewater, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer. The SIL internal standard experiences similar matrix effects, allowing for accurate correction.[4]
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Instrumental variability: Fluctuations in instrument performance, such as injection volume and detector response, are normalized.
Experimental Protocol: Quantification of BTEX in Soil using GC-MS with m-Xylene-d10 as an Internal Standard
This protocol outlines a general procedure for the quantitative analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in soil samples, a common environmental analysis application.
Materials and Reagents:
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Soil sample
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Methanol (purge-and-trap grade)
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m-Xylene-d10 internal standard stock solution in methanol
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BTEX calibration standards in methanol
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Anhydrous sodium sulfate
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Purge-and-trap vials
Procedure:
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Sample Preparation:
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A known weight of the soil sample (e.g., 5 g) is placed into a purge-and-trap vial.
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The sample is spiked with a known amount of the m-Xylene-d10 internal standard solution.
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Methanol is added to the vial to extract the BTEX compounds from the soil matrix.
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Extraction and Cleanup:
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The vial is sealed and agitated to ensure thorough extraction.
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The sample is centrifuged to separate the soil particles from the methanol extract.
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An aliquot of the supernatant is transferred to a new vial for analysis.
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GC-MS Analysis:
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for the separation of volatile organic compounds.
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Injection: A small volume of the extract is injected into the GC.
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Chromatographic Separation: The BTEX compounds and the m-Xylene-d10 internal standard are separated based on their boiling points and interactions with the GC column.
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Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of each analyte and the internal standard.
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Quantification:
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The peak areas of the target analytes and the m-Xylene-d10 internal standard are measured.
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A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of BTEX and a constant concentration of the internal standard.
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The concentration of each BTEX compound in the soil sample is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.
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